![molecular formula C12H16N2O B1524063 3-(Ethylamino)-1-phenylpyrrolidin-2-one CAS No. 1247375-74-1](/img/structure/B1524063.png)
3-(Ethylamino)-1-phenylpyrrolidin-2-one
Overview
Description
The description of a chemical compound includes its molecular formula, IUPAC name, and other common names. It may also include its appearance and odor .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical properties include color, density, melting point, boiling point, etc. Chemical properties refer to how the compound reacts with other substances .Scientific Research Applications
Anticonvulsant Properties and Solid State Structure Analysis
3-(Ethylamino)-1-phenylpyrrolidin-2-one, also known as EPP, has been studied for its potential as an anticonvulsant. A study by Krivoshein et al. (2017) revealed that EPP shows robust activity in animal models of drug-resistant epilepsy, making it a promising candidate for clinical development. The research also delved into the crystal structures of EPP, highlighting significant differences in the supramolecular organization and hydrogen bonding patterns between its enantiopure and racemic forms. These structural differences are believed to influence the compound's melting points, solubility, and bioavailability (Krivoshein et al., 2017).
Neuroleptic Activity
A study from 1981 by Iwanami et al. explored the synthesis and neuroleptic activity of compounds related to this compound. The research aimed to design benzamides as potential neuroleptics, evaluating their inhibitory effects on apomorphine-induced stereotyped behavior in rats. The results indicated a good correlation between structure and activity across the series, suggesting that these compounds, including derivatives of this compound, may be useful in the treatment of psychosis (Iwanami et al., 1981).
DNA Cleavage Activity
In the field of bioconjugate chemistry, the compound's derivatives have been linked to DNA-targeting applications. Pitié et al. (2000) conducted a study linking a polyamide containing an N-methylpyrrole amino acid to carboxylic derivatives of phenanthroline and dimers of phenanthroline. This research aimed to direct DNA cleavage activity towards A.T tracts. The findings showed that the polyamide moiety of these conjugates directs cleavage activity near A.T tracts, with varying selectivity based on the type of phenanthroline residue linked (Pitié et al., 2000).
Protease-Activated Receptor 2 Agonists
A novel application of this compound derivatives is in the development of small-molecule protease-activated receptor (PAR) 2 agonists. Gardell et al. (2008) identified compounds that activated PAR2 signaling in various assays, suggesting potential in probing the physiological functions of PAR2 receptors (Gardell et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(ethylamino)-1-phenylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-13-11-8-9-14(12(11)15)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMYDOGLNPBVHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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